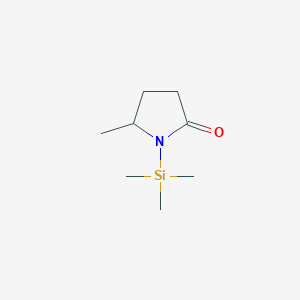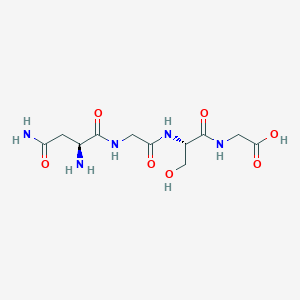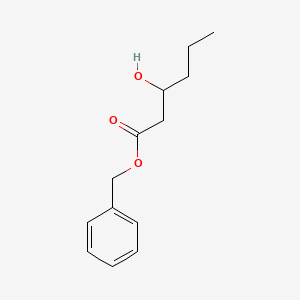
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with a fluorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-amino-4-pyridine, is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Phenyl Intermediate: The phenyl ring is functionalized by introducing a fluorine atom and a methyl group through electrophilic aromatic substitution reactions.
Coupling Reaction: The pyridine and phenyl intermediates are coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone: Lacks the Boc protection on the amino group.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the fluorine and methyl substitutions on the phenyl ring.
2-(2-Boc-amino-4-pyridyl)-1-(4-chloro-3-methylphenyl)ethanone: Substitutes fluorine with chlorine.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(4-fluoro-3-methylphenyl)ethanone is unique due to the combination of its Boc-protected amino group, fluorine, and methyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
365428-05-3 |
|---|---|
Molekularformel |
C19H21FN2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-11-9-12(5-6-14(11)20)15(23)10-13-7-8-22-17(16(13)21)18(24)25-19(2,3)4/h5-9H,10,21H2,1-4H3 |
InChI-Schlüssel |
OXFIFAIFZDUVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![1,3,4,5-Tetrahydrobenzo[c][1,6]naphthyridin-6(2H)-one](/img/structure/B14251588.png)



![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


![N-[(3S,5R)-5-Hydroxyhex-1-yn-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14251626.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-(2-methoxyethyl)amino]ethyl-(2-methoxyethyl)amino]butanedioic acid](/img/structure/B14251635.png)

![5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14251650.png)


